molecular formula C5H12OS2 B14329303 Ethane, 1-(ethylsulfinyl)-2-(methylthio)- CAS No. 104960-30-7

Ethane, 1-(ethylsulfinyl)-2-(methylthio)-

Cat. No.: B14329303
CAS No.: 104960-30-7
M. Wt: 152.3 g/mol
InChI Key: MHGFITFDXIEBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- is an organic compound characterized by the presence of both ethylsulfinyl and methylthio functional groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane, 1-(ethylsulfinyl)-2-(methylthio)- typically involves the introduction of ethylsulfinyl and methylthio groups onto an ethane molecule. One common method involves the reaction of ethane with ethylsulfinyl chloride and methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of ethane, 1-(ethylsulfinyl)-2-(methylthio)- may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ethylsulfinyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethane derivatives depending on the reagents used.

Scientific Research Applications

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethane, 1-(ethylsulfinyl)-2-(methylthio)- involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1-(methylsulfonyl)-1-(methylthio)-: Similar in structure but with different functional groups.

    Ethane, 1-(ethylsulfonyl)-2-(methylthio)-: Another related compound with sulfonyl instead of sulfinyl groups.

Uniqueness

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- is unique due to the presence of both ethylsulfinyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

104960-30-7

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

1-ethylsulfinyl-2-methylsulfanylethane

InChI

InChI=1S/C5H12OS2/c1-3-8(6)5-4-7-2/h3-5H2,1-2H3

InChI Key

MHGFITFDXIEBGH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.